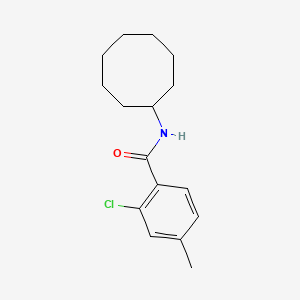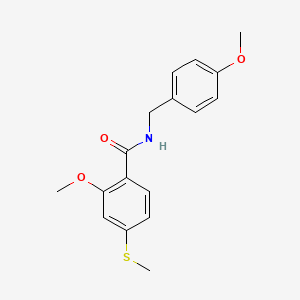![molecular formula C17H17NO3S B5886445 methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, also known as MPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzoate esters and has a molecular formula of C20H19NO3S.
Mécanisme D'action
The exact mechanism of action of methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the immune response. Specifically, this compound has been found to inhibit the activity of the enzyme diacylglycerol kinase, which is involved in the production of second messengers that play a role in immune cell activation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of certain cancer cells, and has been found to have anti-inflammatory effects in animal models. Additionally, this compound has been found to modulate the activity of immune cells, and has been studied for its potential use in treating autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate in lab experiments is that it is a well-studied compound with a known synthesis method. Additionally, its effects on the immune system and other physiological processes make it a useful tool for studying these processes in vitro and in vivo. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and other physiological processes. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even more potent effects.
Méthodes De Synthèse
Methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with 3-phenylthiopropanoic acid to form 4-{[3-(phenylthio)propanoyl]amino}benzoic acid, which is then esterified with methanol to form this compound.
Applications De Recherche Scientifique
Methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been found to have a variety of potential applications in scientific research. It has been studied for its effects on the immune system, as well as its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound has been found to have anti-inflammatory effects, and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
methyl 4-(3-phenylsulfanylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)13-7-9-14(10-8-13)18-16(19)11-12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQQDMHADKKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)


![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)


![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)



![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)